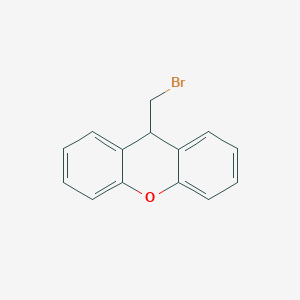
9H-Xanthene, 9-(bromomethyl)-
Übersicht
Beschreibung
9H-Xanthene, 9-(bromomethyl)- is a useful research compound. Its molecular formula is C14H11BrO and its molecular weight is 275.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Xanthene, 9-(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Xanthene, 9-(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
9H-Xanthene, 9-(bromomethyl)- is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H11BrO
- Molecular Weight : 275.14 g/mol
- IUPAC Name : 9-(bromomethyl)-9H-xanthene
- Purity : Typically around 95%.
Antimicrobial Activity
Research indicates that derivatives of xanthene compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain xanthone derivatives can inhibit the growth of various pathogenic fungi and bacteria. Specifically, compounds derived from xanthene structures have demonstrated effective antifungal activity against strains such as Candida albicans and dermatophytes like Trichophyton rubrum with minimum inhibitory concentrations (MIC) as low as 16 µg/mL .
Anti-inflammatory Effects
9H-Xanthene, 9-(bromomethyl)- has also been implicated in anti-inflammatory activities. The compound's ability to modulate inflammatory pathways suggests potential applications in treating conditions characterized by chronic inflammation. This property is particularly relevant in the context of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of xanthene derivatives, including 9H-Xanthene, 9-(bromomethyl)-. These compounds may help mitigate neurodegenerative processes associated with diseases like Alzheimer's. The mechanisms underlying these effects involve the reduction of oxidative stress and inflammation in neuronal cells .
The biological activity of 9H-Xanthene, 9-(bromomethyl)- can be attributed to several mechanisms:
- Interaction with Cellular Targets : The compound interacts with various cellular targets, which may include enzymes involved in inflammatory pathways and microbial metabolism.
- Inhibition of Biofilm Formation : Some studies suggest that xanthene derivatives can disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
- Oxidative Stress Reduction : The ability to scavenge free radicals contributes to its neuroprotective and anti-inflammatory properties.
Study on Antifungal Activity
A notable study demonstrated that derivatives of xanthene exhibited potent antifungal activity against clinical strains of C. albicans and dermatophytes. The research provided evidence for the effectiveness of these compounds in disrupting fungal cell wall integrity, leading to cell death .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Xanthene Derivative A | 16 | C. albicans |
| Xanthene Derivative B | 32 | T. rubrum |
Neuroprotective Study
Another study focused on the neuroprotective effects of xanthene derivatives in a model of Alzheimer's disease. Results indicated that treatment with these compounds significantly reduced markers of oxidative stress and improved cognitive function in animal models .
Eigenschaften
IUPAC Name |
9-(bromomethyl)-9H-xanthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8,12H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPHUCIOJLDRGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















